7-Benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine
Overview
Description
7-Benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine is a heterocyclic compound that contains a naphthyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine can be achieved through various synthetic routes. One common method involves the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl-2-, pyridyl-3-, and pyridyl-4-carboxamidines. This is followed by reactions with trifluoromethanesulfonic anhydride and secondary amines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group on the naphthyridine ring.
Rearrangements: The compound can undergo rearrangement reactions, leading to the formation of different structural isomers.
Heterocyclizations: It can participate in heterocyclization reactions to form new heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include secondary amines, trifluoromethanesulfonic anhydride, and various nucleophiles. Reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions include various substituted naphthyridine derivatives, which can have different functional groups attached to the core structure .
Scientific Research Applications
7-Benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Chemical Biology: It is used in chemical biology research to study its interactions with enzymes and other proteins.
Drug Discovery: The compound is explored in drug discovery programs for its potential to inhibit specific enzymes or signaling pathways.
Mechanism of Action
The mechanism of action of 7-Benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival . By inhibiting this pathway, the compound can potentially reduce the growth of cancer cells and other proliferative disorders.
Comparison with Similar Compounds
Similar Compounds
7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: This compound has a similar core structure but lacks the trifluoromethyl group.
9-aryl-1,3,7-triazaspiro[4.4]non-1-en-4-ones: These compounds are structurally related and share some similar chemical properties.
Uniqueness
7-Benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine is unique due to the presence of the trifluoromethyl group, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. This group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development .
Properties
IUPAC Name |
7-benzyl-2-(trifluoromethyl)-6,8-dihydro-5H-1,7-naphthyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2/c17-16(18,19)15-7-6-13-8-9-21(11-14(13)20-15)10-12-4-2-1-3-5-12/h1-7H,8-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEBGBPLHYNMJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=N2)C(F)(F)F)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60745162 | |
Record name | 7-Benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60745162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356109-39-1 | |
Record name | 1,7-Naphthyridine, 5,6,7,8-tetrahydro-7-(phenylmethyl)-2-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1356109-39-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60745162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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